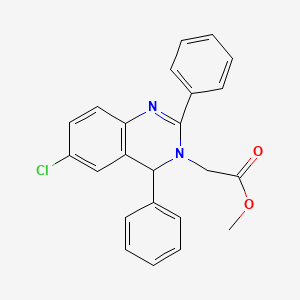

methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-chloro-2,4-diphenyl-4H-quinazolin-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2/c1-28-21(27)15-26-22(16-8-4-2-5-9-16)19-14-18(24)12-13-20(19)25-23(26)17-10-6-3-7-11-17/h2-14,22H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHHSWIOPFUDSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate typically involves multi-step organic reactions. One common method starts with the condensation of anthranilic acid with benzaldehyde derivatives to form the quinazoline core. The chloro and diphenyl substitutions are introduced through electrophilic aromatic substitution reactions. The final step involves esterification with methyl acetate under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

The applications of methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate span various fields:

Medicinal Chemistry

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including A-549 (lung cancer) and HCT-8 (colon cancer) cells . Its mechanism of action often involves enzyme inhibition and interference with cellular signaling pathways.

- Antimicrobial Properties : The compound has been explored for its antimicrobial potential against bacteria and fungi, showing promising results in inhibiting growth .

Biological Research

- Enzyme Inhibition : Methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate is being investigated as a potential enzyme inhibitor, which could lead to new therapeutic strategies for diseases involving enzyme dysregulation.

- Interaction with Biological Macromolecules : Its interactions with proteins and nucleic acids are under study to understand its biological effects at a molecular level.

Industrial Applications

- Material Science : The compound's unique electronic and optical properties make it suitable for developing new materials in electronics and photonics.

- Synthetic Building Block : It serves as a precursor for synthesizing more complex quinazoline derivatives used in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies highlight the effectiveness of methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate in various applications:

Mechanism of Action

The mechanism of action of methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to altered cellular responses. These interactions are crucial for its biological activities, such as anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Shares a similar quinazoline core but with different substituents, leading to variations in biological activity and applications.

3-Amino-6-bromo-2-methylquinazolin-4(3H)-one: Another quinazoline derivative with distinct substituents, used in different medicinal chemistry applications.

Uniqueness

Methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate is unique due to its specific combination of chloro and diphenyl substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

Methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate belongs to the quinazoline family of heterocyclic compounds, which are known for their pharmacological properties. The structural formula can be represented as follows:

This compound features a chloro substituent at the 6-position and two phenyl groups at the 2 and 4 positions, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives, including methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate, as effective anticancer agents. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 5.70 - 8.10 | |

| HepG-2 | 2.90 - 6.40 | |

| A549 | Not specified | |

| SW-480 | Not specified |

The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and liver cancer cells (HepG-2), with IC50 values comparable to established chemotherapeutics like doxorubicin.

The mechanism by which methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate exerts its anticancer effects includes:

- Inhibition of EGFR : The compound has been shown to inhibit the autophosphorylation of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G1 phase in MCF-7 cells, suggesting a potential mechanism for its antiproliferative effects .

Antimicrobial Activity

In addition to its anticancer properties, methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate exhibits notable antimicrobial activity. The following table summarizes its efficacy against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| E. coli | 0.0195 | Strong |

| C. albicans | 0.0048 | Strong |

| B. mycoides | 0.0048 | Strong |

| S. aureus | 5.64 - 77.38 | Moderate |

These findings indicate that the compound exhibits strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungal strains such as Candida albicans .

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives reported that methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate showed promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Properties

Another investigation focused on evaluating the antimicrobial properties of this compound against various pathogens. The results indicated that it could serve as a potential candidate for developing new antimicrobial agents due to its efficacy against resistant strains .

Q & A

Q. What are the typical synthetic routes for methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step sequences involving condensation and cyclization. For example, substituted quinazolinones are often prepared by reacting chloroacetate derivatives with thiol-containing intermediates in the presence of acetone and potassium carbonate . Ethyl chloroacetate is a common reagent for introducing ester functionalities, and optimizing solvent systems (e.g., acetone vs. DMF) and base catalysts (e.g., K₂CO₃ vs. NaH) can significantly impact yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. For example, the quinazolinyl proton environments typically appear as distinct multiplets in the aromatic region (δ 7.0–8.5 ppm), while the methyl ester group shows a singlet near δ 3.8–4.0 ppm . Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., m/z 459.78 [M⁺] for related derivatives) . High-resolution mass spectrometry (HRMS) is recommended for exact mass validation.

Q. What are the common impurities observed during synthesis, and how can they be mitigated?

Byproducts often arise from incomplete cyclization or ester hydrolysis. Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or methanol) are standard purification methods . Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization helps identify intermediate stages requiring optimization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations can predict electron distribution and reactive sites on the quinazolinyl core, aiding in rational modifications. For instance, chloro and phenyl substituents influence electron-withdrawing/donating effects, which can be correlated with biological activity (e.g., anticancer or antimicrobial properties) . Molecular docking studies against target proteins (e.g., kinases or DNA topoisomerases) help prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values in cytotoxicity assays)?

Discrepancies may arise from differences in cell lines, assay protocols, or compound solubility. Standardizing assay conditions (e.g., using the MTT protocol with controlled DMSO concentrations ≤0.1%) and validating purity via HPLC (>95%) are essential . Comparative studies using isogenic cell lines can isolate structure-activity relationships (SAR) from confounding factors .

Q. How can the compound’s stability under physiological conditions be evaluated, and what formulation strategies improve bioavailability?

Stability studies in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) over 24–72 hours assess degradation profiles . Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) enhances solubility and prolongs half-life. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) characterize nanoparticle size and morphology .

Q. What experimental designs are optimal for probing the mechanism of action in anticancer studies?

A combination of in vitro assays (apoptosis via Annexin V/PI staining, cell cycle arrest via flow cytometry) and in vivo xenograft models is recommended . RNA sequencing or proteomic profiling of treated vs. untreated cells identifies dysregulated pathways (e.g., apoptosis or DNA repair). Positive controls (e.g., doxorubicin) and dose-response curves (1–100 μM) ensure reproducibility .

Methodological Considerations

Q. How should researchers address challenges in scaling up synthesis without compromising yield?

Transitioning from batch to flow chemistry improves heat and mass transfer for exothermic steps (e.g., cyclization). Process Analytical Technology (PAT) tools, such as inline FTIR, monitor reaction intermediates in real time . Solvent recycling and catalyst recovery (e.g., using immobilized bases) align with green chemistry principles .

Q. What statistical approaches are suitable for analyzing SAR data with high-dimensional variables?

Multivariate analysis (e.g., Principal Component Analysis or Partial Least Squares Regression) reduces dimensionality and identifies critical physicochemical descriptors (e.g., logP, polar surface area) . Machine learning models (e.g., random forests) trained on bioactivity datasets predict novel derivatives with desired properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.